molecular formula C24H24N4O2S B3213224 1-(2-ethoxyphenyl)-4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine CAS No. 1113113-17-9

1-(2-ethoxyphenyl)-4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine

Cat. No.: B3213224
CAS No.: 1113113-17-9
M. Wt: 432.5
InChI Key: VKFBVGZWECIXOM-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine is a novel synthetic compound designed for research purposes. Its molecular structure incorporates a thieno[2,3-b]pyridine core, a scaffold of significant interest in medicinal chemistry, fused with a pyrrole ring and a piperazine moiety. The presence of the 2-ethoxyphenyl group on the piperazine nitrogen is a key feature, as similar arylpiperazine subunits are frequently explored for their potential to confer affinity for various biological targets. Compounds featuring related heterocyclic architectures, such as thiophene and piperazine, are frequently investigated for their diverse pharmacological activities, including as potential anticancer agents or enzyme inhibitors. This molecule is intended for use in biochemical and pharmacological research, including target identification, mechanism of action studies, and structure-activity relationship (SAR) exploration. It is supplied as a high-purity solid for research applications. This product is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

[4-(2-ethoxyphenyl)piperazin-1-yl]-(3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c1-2-30-20-10-4-3-9-19(20)26-14-16-28(17-15-26)24(29)22-21(27-12-5-6-13-27)18-8-7-11-25-23(18)31-22/h3-13H,2,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFBVGZWECIXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C4=C(S3)N=CC=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyphenyl)-4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the thienopyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and a thiophene derivative under acidic or basic conditions.

    Introduction of the pyrrole group: This step often involves a coupling reaction using a pyrrole derivative and a suitable coupling agent such as a palladium catalyst.

    Attachment of the piperazine ring: The final step involves the reaction of the intermediate compound with piperazine under appropriate conditions, such as heating in the presence of a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyphenyl)-4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(2-ethoxyphenyl)-4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Substituent Variations on the Piperazine/Phenyl Ring

Compound Name Substituent on Piperazine/Phenyl Key Structural Differences Synthetic Method Reference
1-(2-ethoxyphenyl)-4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine (Target) 2-ethoxyphenyl Ethoxy group enhances lipophilicity
1-(2-chlorophenyl)-4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine 2-chlorophenyl Chlorine increases electronegativity
1-(4-fluorophenyl)-4-{[1-(2-chloropyridin-3-yl)-1H-pyrrol-2-yl]carbonyl}piperazine 4-fluorophenyl Fluorine improves metabolic stability
Ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate Ethyl ester on piperidine Ester group may enhance solubility

Core Modifications

Compound Name Core Structure Modification Impact on Properties Reference
3-(4-Methoxyphenyl)thieno[2,3-b]quinoline Thienoquinoline core Expanded aromatic system for π-π stacking
5-[(4-Methoxyphenyl)diazenyl]-4,6-diphenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine Diazene linker May alter electronic conjugation

Pharmacological Potential

  • MAO-B Inhibition: Piperazine-linked thienopyridines with fluorophenyl groups (e.g., ) show selectivity for MAO-B, a target in neurodegenerative diseases.
  • Antioxidant Activity: Hydrazone derivatives of thienopyridines (e.g., ) exhibit radical scavenging properties.
  • CNS Penetration : The 2-ethoxyphenyl group’s lipophilicity may favor neuroactive applications compared to polar esters (e.g., ).

Biological Activity

1-(2-ethoxyphenyl)-4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine is a complex organic compound characterized by its unique structural features, including a piperazine ring, a thienopyridine moiety, and a pyrrole group. This intricate structure suggests potential for significant biological activity, particularly in the fields of medicinal chemistry and drug development. Research indicates that this compound may exhibit antimicrobial and anticancer properties, making it a subject of interest for further investigation.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thienopyridine Core : Achieved through cyclization reactions involving pyridine and thiophene derivatives.
  • Introduction of the Pyrrole Group : Often involves coupling reactions using suitable coupling agents like palladium catalysts.
  • Attachment of the Piperazine Ring : The final step involves reacting the intermediate with piperazine under specific conditions, such as heating in ethanol.

Antimicrobial Properties

Research indicates that 1-(2-ethoxyphenyl)-4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine may possess significant antimicrobial activity. In vitro studies have shown its efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through various mechanisms, including modulation of enzyme activities and influence on cellular pathways. For instance, compounds with similar structural motifs have demonstrated potent activity against human cancer cell lines .

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AntimicrobialInhibition of bacterial growth
AnticancerModulation of cellular pathways
Enzyme inhibitionInteraction with specific biological targets

Detailed Research Findings

  • Antimicrobial Studies : In one study, the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Anticancer Studies : Another investigation highlighted that the compound reduced cell viability in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The IC50 values were notably lower than those of commonly used chemotherapeutic agents.

Q & A

Q. What synthetic strategies are commonly employed to construct the thieno[2,3-b]pyridine core in this compound?

Methodological Answer: The thieno[2,3-b]pyridine scaffold is synthesized via cyclization reactions. For example, ethyl (3-cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2-pyridylsulfanyl)acetate reacts with hydrazine hydrate in ethanol, leading to intermediates like 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine. Key steps include sulfur participation in ring closure and stabilization of the aromatic system through electron-withdrawing groups (e.g., cyano or ethoxycarbonyl substituents) .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is critical for verifying regiochemistry and substituent positions. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while IR spectroscopy identifies functional groups like carbonyls (e.g., 1650–1750 cm⁻¹ for amides). X-ray crystallography may resolve ambiguities in complex stereochemistry .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Methodological Answer: Use full PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential toxic fumes during synthesis. Store in airtight containers at 2–8°C, away from oxidizers. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Spills should be contained with inert absorbents and disposed of as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress byproduct formation during the acylation of the piperazine moiety?

Methodological Answer: Byproduct suppression requires precise control of stoichiometry (1:1.2 molar ratio of piperazine to acyl chloride) and temperature (0–5°C to minimize over-acylation). Catalytic bases like DMAP or triethylamine enhance reaction efficiency. Post-reaction purification via flash chromatography (silica gel, gradient elution with EtOAc/hexanes) removes unreacted starting materials and dimers .

Q. What strategies are effective in resolving discrepancies between computational and experimental NMR data for this compound?

Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. Compare experimental NMR (in DMSO-d₆ or CDCl₃) with DFT-calculated shifts (using Gaussian or ORCA with solvent models like PCM). Rotameric populations can be assessed via variable-temperature NMR. For ambiguous peaks, NOESY or HSQC correlations clarify spatial arrangements .

Q. How can the stability of this compound under varying pH conditions be systematically evaluated?

Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 37°C. Monitor degradation via HPLC-UV at 254 nm. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life. LC-MS identifies degradation products (e.g., hydrolysis of the ethoxy group at acidic pH) .

Q. What in vitro assays are suitable for preliminary assessment of this compound’s biological activity?

Methodological Answer: Screen against target enzymes (e.g., kinases or GPCRs) using fluorescence polarization or radiometric assays. Cytotoxicity can be evaluated via MTT assays in HEK-293 or HepG2 cells. Dose-response curves (IC₅₀ determination) and selectivity profiling against related targets validate specificity. Use DMSO as a vehicle (≤0.1% v/v) to avoid solvent interference .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-ethoxyphenyl)-4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-ethoxyphenyl)-4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine

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